molecular formula C7H10O3 B1588430 (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol CAS No. 60176-77-4

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol

Cat. No.: B1588430
CAS No.: 60176-77-4
M. Wt: 142.15 g/mol
InChI Key: IJDYOKVVRXZCFD-NKWVEPMBSA-N
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Description

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol is a chiral organic compound with significant importance in synthetic organic chemistry. It is characterized by its unique structure, which includes an acetoxy group and a hydroxyl group on a cyclopentene ring. This compound is often used as an intermediate in the synthesis of various complex molecules due to its reactivity and stereochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol typically involves the enantioselective hydrolysis of cis-3,5-diacetoxycyclopentene. The process begins with the acetylation of cis-4-acetoxy-1-hydroxycyclopent-2-ene using acetic anhydride and imidazole in methylene chloride . The resulting cis-3,5-diacetoxycyclopentene is then subjected to enzymatic hydrolysis using electric eel acetyl cholinesterase in a sodium dihydrogen phosphate buffer to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The key steps involve the acetylation and subsequent hydrolysis reactions, with careful control of temperature, pH, and reaction time to ensure high enantioselectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The acetoxy group can be reduced to yield the corresponding alcohol.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and manganese dioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the acetoxy group results in the formation of a primary alcohol.

Scientific Research Applications

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a substrate in enzymatic reactions.

    Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism of action of (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol involves its interaction with specific molecular targets and pathways. The acetoxy and hydroxyl groups play crucial roles in its reactivity, allowing it to participate in various biochemical reactions. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic catalysis. The stereochemistry of the molecule also influences its binding affinity and specificity towards target proteins and receptors.

Comparison with Similar Compounds

Similar Compounds

    (1R,4S)-(+)-4-Hydroxy-2-cyclopentenyl acetate: This compound is structurally similar but lacks the acetoxy group.

    (1R,4S)-(-)-Camphorquinone: Another related compound with a different functional group arrangement.

    (4S)-(-)-tert-Butyldimethylsiloxy-2-cyclopenten-1-one: A derivative with a tert-butyldimethylsiloxy group instead of the acetoxy group.

Uniqueness

(1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo various transformations makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

[(1S,4R)-4-hydroxycyclopent-2-en-1-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-5(8)10-7-3-2-6(9)4-7/h2-3,6-7,9H,4H2,1H3/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDYOKVVRXZCFD-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@H](C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431801
Record name (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60410-18-6, 60176-77-4
Record name 4-Cyclopentene-1,3-diol, 1-acetate, (1R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60410-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,4S)-cis-4-Acetoxy-2-cyclopenten-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name rac-(1R,4S)-4-hydroxycyclopent-2-en-1-yl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

0.70 gram (7.0 mmols) of 3,5-dihydroxycyclopent-1-ene and 0.83 gram (10.5 mmols) of pyridine were dissolved in 20 milliliters of anhydrous tetrahydrofuran, after which a solution of 0.70 g (9.0 mmols) of acetic acid chloride in 6 milliliters of anhydrous tetrahydrofuran was added dropwise over a period of 15 hours at room temperature in a stream of dried nitrogen, using a syringe drive. After concentrating the solvent with a rotary evaporator, 20 milliliters of ethyl acetate was added, following which the reaction mixture was washed with dilute hydrochloric acid (5 ml × 2), saturated sodium bicarbonate solution (5 ml × 2) and saturated sodium chloride solution (5 ml × 2). The organic layer was then separated and dried with anhydrous sodium sulfate. On distilling off the solvent, 1.00 gram of a colorless oil substance was obtained.
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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